4-Methoxy-2,3,5-trimethylpyridine Omeprazole
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Overview
Description
4-Methoxy-2,3,5-trimethylpyridine Omeprazole is a compound that plays a crucial role in the synthesis of Omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to reduce stomach acid production and treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5-trimethylpyridine involves several steps. One efficient route includes the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then reacted with phosphoryl chloride to yield 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis with palladium on charcoal produces 2,3,5-trimethylpyridine, which is then selectively hydrogenolyzed in acidic solution to form 4-chloro-2,3,5-trimethylpyridine. Finally, substitution of the chlorine with methoxide ion gives 4-Methoxy-2,3,5-trimethylpyridine .
Industrial Production Methods: Industrial production of 4-Methoxy-2,3,5-trimethylpyridine follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,3,5-trimethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding N-oxide.
Substitution: The chlorine in intermediates can be substituted with methoxide ion to form the final product.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in chloroform is commonly used for oxidation reactions.
Substitution: Methoxide ion in methanol is used for substitution reactions.
Major Products:
N-oxide: Formed through oxidation.
4-Methoxy-2,3,5-trimethylpyridine: Formed through substitution reactions.
Scientific Research Applications
4-Methoxy-2,3,5-trimethylpyridine is primarily used as a reagent in the synthesis of Omeprazole. Its applications extend to various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in enzyme inhibition.
Medicine: Integral in the production of Omeprazole, a drug used to treat acid-related disorders.
Industry: Used in the production of pharmaceuticals and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3,5-trimethylpyridine is closely related to its role in the synthesis of Omeprazole. Omeprazole acts as a proton pump inhibitor by selectively inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition reduces the production of stomach acid, providing relief from acid-related conditions .
Comparison with Similar Compounds
- 2,3,5-Trimethylpyridine
- 4-Chloro-2,3,5-trimethylpyridine
- 4-Hydroxy-3,5,6-trimethyl-2(1H)-pyridone
Uniqueness: 4-Methoxy-2,3,5-trimethylpyridine is unique due to its specific role in the synthesis of Omeprazole. Its structure allows for efficient hydrogenolysis and substitution reactions, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C26H30N4O4S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
6-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazole |
InChI |
InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-10-19(32-5)8-9-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3 |
InChI Key |
UFORHRDQJJNMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=CC(=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C |
Origin of Product |
United States |
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